6-mesitylpyridazin-3(2H)-one
Description
6-Mesitylpyridazin-3(2H)-one is a pyridazinone derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent at the 6-position of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms and a ketone group. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-6-9(2)13(10(3)7-8)11-4-5-12(16)15-14-11/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXYXWCERPQHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NNC(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Pyridazinone derivatives vary primarily in their substituents, which influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects : Electron-donating methyl groups (mesityl) contrast with electron-withdrawing groups (e.g., Cl), affecting charge distribution and reactivity .
Physicochemical Properties
Solubility:
- 6-Phenyl-pyridazin-3(2H)-one: Exhibits measurable solubility in solvents like ethanol (15.2 mg/mL) and propylene glycol (9.8 mg/mL) due to moderate polarity .
- 6-Mesityl Analogue : Predicted to have lower solubility than phenyl derivatives due to increased hydrophobicity from methyl groups.
Crystallinity and Packing:
- 4-(4-Methylphenyl)-2-propargylphthalazin-1(2H)-one : Forms hydrogen-bonded chains (C–H⋯O) and π-π stacked layers (3.70 Å spacing) .
- 4-(4-Chlorophenyl)-6-morpholinylpyridazin-3(2H)-one : Stabilized by N–H⋯O hydrogen bonds and van der Waals interactions .
- This compound : Likely to exhibit disrupted packing due to mesityl’s bulk, reducing crystallinity compared to planar substituents.
Pharmacological Activities
- 6-Phenyl-pyridazin-3(2H)-one: Limited bioactivity reported, but serves as a scaffold for further functionalization .
- This compound : The mesityl group may enhance membrane permeability due to lipophilicity but could reduce target affinity due to steric hindrance.
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